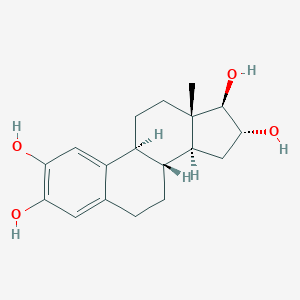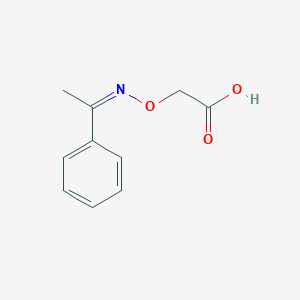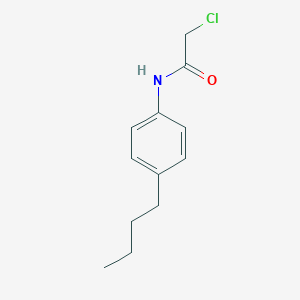
Naphthenic acids
説明
Naphthenic acids (NAs) are complex mixtures of carboxylic acids found in crude oils and oil sands. Characterization of these mixtures is crucial due to their environmental impact, including toxicity to various biota and potential hormonal activity. The synthesis and identification of NAs, particularly monocyclic and monoaromatic this compound, have been pivotal in understanding their structure and chemical behavior. Early research was hindered by the lack of synthetic reference compounds for accurate identification. Recent advancements in synthesis techniques have allowed for the creation and characterization of NAs, facilitating a deeper understanding of their molecular structure, chemical reactions, and properties (Rowland et al., 2011).
Synthesis Analysis
The synthesis of NAs has evolved to produce specific compounds that mimic those found in natural sources. For instance, a range of monoaromatic and monocyclic ethanoic acids (C8–14) has been synthesized for characterizing NAs in crude oils and oil sands. These synthetic acids have been compared to commercial NA mixtures, identifying alicyclic and aromatic acids successfully (Rowland et al., 2011). Moreover, scalable synthesis approaches for π-conjugated synthons, including naphthothiophene and benzodithiophene scaffolds, highlight the advancement in synthetic methodologies that contribute to the broader application and study of NAs (Nitti et al., 2018).
Molecular Structure Analysis
Identifying individual NAs in commercial samples and natural sources has been significantly advanced by two-dimensional comprehensive gas chromatography/mass spectrometry. This technology has revealed the complex distribution of acids in petroleum and oil sands, including C(8-18) straight-chain, methyl-branched, acyclic isoprenoid, cyclohexyl, and various bicyclic acids. The detailed molecular structure analysis enables a better understanding of NAs' environmental impacts and roles in petroleum engineering (Rowland et al., 2011).
Chemical Reactions and Properties
NAs undergo various chemical reactions, highlighting their reactivity and potential for transformation. Photocatalytic degradation studies, for example, have shown that TiO2-graphene composite materials can effectively degrade NAs, with specific reactive oxygen species playing a central role. Such studies not only provide insights into the chemical properties of NAs but also offer potential pathways for mitigating their environmental impact (Liu et al., 2016).
Physical and Chemical Properties Analysis
Understanding the physical and chemical properties of NAs is essential for addressing their environmental and industrial challenges. Studies focusing on the catalytic synthesis of unsaturated esters from NAs and their effectiveness as corrosion inhibitors exemplify the practical applications stemming from a deep understanding of these properties (Aliyeva & Mamedova, 2020). Additionally, the biotransformation potential and inhibitory effects of NAs under various conditions reveal their biological interactions and environmental fate (Misiti et al., 2013).
科学的研究の応用
Occurrence, Toxicity, and Biodegradation : Naphthenic acids naturally occur in crude oils and oil sands bitumens. They are toxic components in refinery wastewaters and oil sands extraction waters. Studies show that this compound are susceptible to biodegradation, which decreases their concentration and reduces toxicity (Clemente & Fedorak, 2005).
Degradation by Sediment Micro-organisms : Microbial degradation can reduce the toxicity of oil sands process-affected water (OSPW), which contains this compound. This study aimed to understand the extent of NA degradation by sediment microbial communities (Del Rio et al., 2006).
Analytical Challenges and Commercial Uses : this compound are used in various commercial applications, including as wood preservatives. Their complex mixture makes their analysis challenging, but advancements in analytical methods like gas chromatography-mass spectrometry are aiding in better understanding (Clemente et al., 2003).
Corrosion Issues in Crude Oils : The corrosivity of this compound in crude oils is linked to their molecular mass. This study applied mass spectrometry to investigate naphthenic acid content in crude oils, aiding in understanding and combating corrosion (Barrow et al., 2003).
Petroleum and Environmental Concerns : this compound in petroleum are biological markers and their presence in wastewater causes corrosion and fish toxicity. This study explores mass spectrometric methods for analyzing this compound (Fan, 1991).
Commercial Utility : this compound have applications in metal soaps, wood preservatives, tire cord adhesion promoters, and corrosion inhibitors. This paper focuses on their market uses and production (Brient, 1998).
Aerobic Biodegradation : this compound are degraded in aerobic cultures from oil sands process-affected waters. This study showed significant reduction in NA concentrations and toxicity following biodegradation (Clemente et al., 2004).
Removal of this compound in Crude Oils : this compound can cause corrosion in refinery equipment. This study explored the removal of these acids through catalytic esterification, improving oil properties and reducing corrosion risks (Wang et al., 2014).
Effects on Wildlife and Environment : this compound affect aquatic organisms and have implications for environmental health. This research studied their effects on fish development and liver metabolic processes (Melvin et al., 2013).
Safety and Hazards
作用機序
Target of Action
Naphthenic acids (NAs) are primarily cycloaliphatic carboxylic acids . They are known to interact with various biological targets, including mitochondria . The primary target of NAs is believed to be the mitochondrial energetics, where they disrupt the process of oxidative phosphorylation (OXPHOS) and inhibit the electron transport system (ETS) .
Mode of Action
NAs are carboxylic acids that donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic . This interaction with bases, called “neutralizations”, results in the evolution of substantial amounts of heat . In the context of biological systems, this disruption of mitochondrial energetics leads to oxidative stress and an increase in reactive oxygen species (ROS) .
Biochemical Pathways
The disruption of mitochondrial energetics by NAs affects the biochemical pathway of oxidative phosphorylation . This leads to an increase in ROS, which can cause damage to cells and tissues . The exact biochemical pathways affected by NAs are still under investigation, but it is clear that their impact on mitochondrial function plays a key role .
Pharmacokinetics
Given their chemical nature as carboxylic acids, it can be inferred that these properties would be influenced by factors such as the ph of the environment, the presence of bases, and the specific structure of the na compound .
Result of Action
The primary result of NAs’ action is the disruption of mitochondrial energetics, leading to oxidative stress and an increase in ROS . This can cause various toxic effects, including damage to cells and tissues . In addition, NAs are known to have corrosive properties, which can lead to material degradation in industrial settings .
Action Environment
The action of NAs can be influenced by various environmental factors. For example, the presence of bases can affect the degree of neutralization reactions . In addition, the concentration of NAs in the environment can influence their toxicity. For instance, NAs accumulate in tar sands tailings ponds at dangerous levels, leading to harmful effects on various organisms when these ponds leak into the surrounding environment .
特性
IUPAC Name |
3-(3-ethylcyclopentyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFSLWCFASCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872293 | |
| Record name | 3-Ethylcyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501346-07-2 | |
| Record name | 3-Ethylcyclopentanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)












![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)